molecular formula C23H40O4 B1229691 (2-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate

(2-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate

Cat. No.: B1229691
M. Wt: 380.6 g/mol
InChI Key: IBDVBNUJEGRVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate can be synthesized through several methods. One common approach involves the extraction of oil from the specialized idioblast cells of avocado fruit. The oil is then subjected to various chemical reactions to isolate and purify the compound . Another method involves the chemical synthesis of the compound from simpler precursors, such as long-chain fatty alcohols and acids .

Industrial Production Methods: Industrial production of 1-acetoxy-2-hydroxy-4-oxo-heneicosa-12,15-diene typically involves large-scale extraction from avocado fruit, followed by purification processes to obtain the desired compound. This method is preferred due to the natural abundance of the compound in avocado fruit and the relatively simple extraction process .

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of 1-acetoxy-2-hydroxy-4-oxo-heneicosa-12,15-diene include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of 1-acetoxy-2-hydroxy-4-oxo-heneicosa-12,15-diene depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H40O4

Molecular Weight

380.6 g/mol

IUPAC Name

(2-hydroxy-4-oxohenicosa-12,15-dienyl) acetate

InChI

InChI=1S/C23H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)19-23(26)20-27-21(2)24/h7-8,10-11,23,26H,3-6,9,12-20H2,1-2H3

InChI Key

IBDVBNUJEGRVQN-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)CC(COC(=O)C)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)CC(COC(=O)C)O

Synonyms

(Z,Z)-1-acetyloxy-2-hydroxy-12,15-heneicosadien-4-one
1-acetyloxy-2-hydroxy-12,15-heneicosadien-4-one
persin
persin, R-(Z,Z)-isomer
persin, S-(Z,Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate
Reactant of Route 2
(2-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate
Reactant of Route 3
(2-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate
Reactant of Route 4
(2-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate
Reactant of Route 5
(2-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate
Reactant of Route 6
(2-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate

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